molecular formula C5H12N2 B1228390 (R)-pyrrolidin-2-ylmethanamine CAS No. 72300-69-7

(R)-pyrrolidin-2-ylmethanamine

Cat. No. B1228390
CAS RN: 72300-69-7
M. Wt: 100.16 g/mol
InChI Key: AUKXFNABVHIUAC-RXMQYKEDSA-N
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Description

"(R)-pyrrolidin-2-ylmethanamine" is a compound related to pyrrolidine, a type of organic compound. It features in various chemical syntheses and has been studied for its structural and chemical properties.

Synthesis Analysis

  • Synthesis of related compounds often involves reactions with various metal ions and ligands. For instance, bis(pyrrol-2-ylmethyleneamine)cyclohexane, a related ligand, forms helical structures with metal ions like NiII, CuII, and ZnII (Wang et al., 2007).
  • Pyrrolidines can be synthesized via catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, showcasing the stereochemical versatility in pyrrolidine synthesis (Adrio & Carretero, 2019).

Molecular Structure Analysis

  • The molecular structure of pyrrolidine derivatives can exhibit various configurations and complexation behaviors. For example, triamine derivatives like 2,6-bis(pyrrolidin-2-yl)pyridine show distinct coordination behavior with metal ions (Bernauer & Gretillat, 1989).
  • Single crystal X-ray diffraction analysis is often employed to characterize these compounds, as seen in studies on compounds like trans-[Co(III)(bpb)(amine)2]X (Amirnasr et al., 2002).

Chemical Reactions and Properties

  • Pyrrolidine derivatives participate in various chemical reactions, such as chelation-assisted transformations and reactions with carbon monoxide and alkynes (Inoue, Fukumoto, & Chatani, 2007).
  • They can form stable complexes with metal ions and show specific stereochemistry in their reactions (Bernauer & Gretillat, 1989).

Physical Properties Analysis

  • The physical properties of pyrrolidine derivatives can be investigated through techniques like circular dichroism and absorption spectra. These studies reveal insights into their chiral properties and interactions (Wang et al., 2007).

Chemical Properties Analysis

  • Pyrrolidine derivatives' chemical properties, such as stability, reactivity, and coordination behavior with metals, are influenced by their molecular structure and substituents (Bernauer & Gretillat, 1989).
  • Studies like synthesis, structural investigation, computational study, and antimicrobial activity of pyrrolidine derivatives provide comprehensive insights into their chemical behavior (Elangovan et al., 2021).

Scientific Research Applications

Pyrrolidine Ring in Synthetic and Medicinal Chemistry

Pyrrolidine, a heterocyclic organic compound, has significant importance in both synthetic and medicinal chemistry. It forms the basis of various biologically active compounds and drugs due to its versatile nature. For instance, pyrrolidines are involved in the synthesis of pyrrolidine-containing alkaloids, which are key constituents of several bioactive natural products and drugs (Li, Ye, & Zhang, 2018). Furthermore, pyrrolidines serve as pivotal structural motifs in drug molecules, as they are among the top ten ring systems found in drug compositions (Tang, Tak, Noda, & Shibasaki, 2022).

Application in Photodynamic Therapy

(R)-pyrrolidin-2-ylmethanamine derivatives have shown potential in photodynamic therapy, especially for breast cancer treatment. A study demonstrated the synthesis of an iron(III) complex involving pyridin-2-ylmethanamine and its application as a photosensitizer in photodynamic therapy. This complex exhibited significant anti-proliferation efficiency in human breast cancer cells under light irradiation (Zhu, Hu, Pan, Zhang, Xu, Kurmoo, Huang, & Zeng, 2019).

Anti-Malarial Drug Development

(R)-pyrrolidin-2-ylmethanamine derivatives are being explored as potential antimalarial agents. A study identified pyrrolidin-2-one derivatives as novel antimalarial scaffolds, showing activity against resistant Plasmodium falciparum strains. These compounds hold promise for the development of new antimalarial prophylactic agents, targeting Plasmodium PRS (Okaniwa, Shibata, Ochida, Akao, White, Shackleford, Duffy, Lucantoni, Dey, Striepen, Yeo, Mok, Aguiar, Sturm, Crespo, Sanz, Churchyard, Baum, Pereira, Guido, Dechering, Wittlin, Uhlemann, Fidock, Niles, Avery, Charman, & Laleu, 2021).

Catalytic Asymmetric Synthesis

The use of pyrrolidine rings, including derivatives of (R)-pyrrolidin-2-ylmethanamine, in catalytic asymmetric synthesis is significant. These compounds facilitate the synthesis of stereochemically complex structures, beneficial in the development of pharmaceuticals and fine chemicals. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is utilized for enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).

Synthesis of Anti-Cancer Compounds

Compounds derived from pyrrolidine, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, are vital intermediates in the synthesis of small molecule anticancer drugs. These derivatives play a crucial role in the study and development of anticancer drugs due to their structural features (Zhang, Cao, Xu, & Wang, 2018).

properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXFNABVHIUAC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388779
Record name (R)-pyrrolidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-pyrrolidin-2-ylmethanamine

CAS RN

72300-69-7
Record name (2R)-2-Pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72300-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-pyrrolidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidinemethanamine, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Deng, H O'Keefe, CP Davie, KE Lind… - Journal of medicinal …, 2012 - ACS Publications
The metalloprotease ADAMTS-5 is considered a potential target for the treatment of osteoarthritis. To identify selective inhibitors of ADAMTS-5, we employed encoded library technology …
Number of citations: 145 pubs.acs.org

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